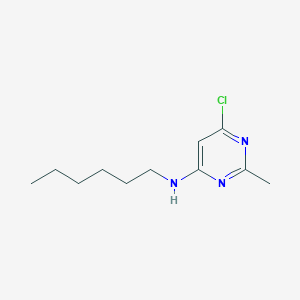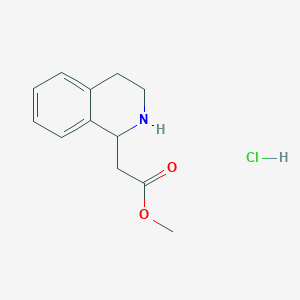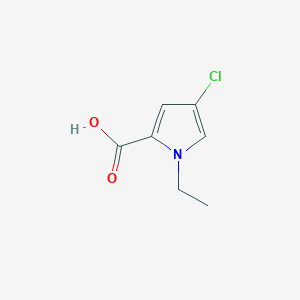
6-chloro-N-hexyl-2-methylpyrimidin-4-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of 6-chloro-N-hexyl-2-methylpyrimidin-4-amine consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-chloro-N-hexyl-2-methylpyrimidin-4-amine include a molecular weight of 227.73 g/mol. Unfortunately, specific information about its boiling point, melting point, and other physical properties was not found in the sources I accessed .Scientific Research Applications
Ring Transformations in Heterocyclic Compounds
Research has explored the reactions of 6-substituted derivatives of 2-halogenopyridines, such as 6-chloro-N-hexyl-2-methylpyrimidin-4-amine, with potassium amide in liquid ammonia, leading to aminations and ring transformations. These transformations result in various compounds, including 4-amino-2-methylpyrimidine, indicating the potential for creating diverse derivatives for various applications (Hertog, Plas, Pieterse & Streef, 2010).
Synthesis of Arylaminopyrimides
The reaction of 2-(2-acetoxyethyl)amino-4-chloro-6-methylpyrimidine with aromatic amines results in 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines. These compounds have shown significant antituberculous effects, suggesting their potential in developing new therapeutic agents (Erkin & Krutikov, 2007).
Regioselective Displacement Reactions
Studies on the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methyl-pyrimidine have shown the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine. This research provides insights into the synthesis of substituted aminopyrimidines, which are crucial in various chemical and pharmaceutical applications (Doulah et al., 2014).
Crystal and Molecular Structures
Investigations into the crystal and molecular structures of related compounds, such as benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, have revealed conformational differences leading to multiple molecules in their respective structures. This research aids in understanding the physical properties and potential applications of these compounds (Odell et al., 2007).
Chlorination of Pyrimidines
Research on the chlorination of pyrimidines, such as 6-methyluracils, with phosphorus oxychloride in the presence of N,N-dimethylaniline, has implications for the synthesis and modification of pyrimidine derivatives. These findings can be applied in the development of new compounds for various scientific purposes (Gershon & Grefig, 1984).
properties
IUPAC Name |
6-chloro-N-hexyl-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN3/c1-3-4-5-6-7-13-11-8-10(12)14-9(2)15-11/h8H,3-7H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBAQKQOZQILDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=CC(=NC(=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-hexyl-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






amine](/img/structure/B1487612.png)
![4-bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B1487613.png)


![2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide](/img/structure/B1487620.png)



![5-[5-(Trifluoromethyl)-3-isoxazolyl]-2-furansulfonyl chloride](/img/structure/B1487625.png)
![2-chloro-N-{[3-(propan-2-yloxy)phenyl]methyl}acetamide](/img/structure/B1487627.png)
